1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Description
Structure and Properties The compound, with the systematic name 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, features a pyrrolidine ring substituted at the 1-position with an ethanone group and at the 2-position with an aminomethyl moiety. The aminomethyl group is further functionalized with a 2-hydroxyethyl and an isopropyl group, conferring both hydrophilic (hydroxyethyl) and lipophilic (isopropyl) characteristics. Its molecular formula is C₁₂H₂₃N₃O₂, with a molecular weight of 241.33 g/mol .
Synthesis and Applications Synthetic routes typically involve multi-step reactions, including alkylation of pyrrolidine derivatives and subsequent functionalization.
Properties
IUPAC Name |
1-[(2S)-2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)13(7-8-15)9-12-5-4-6-14(12)11(3)16/h10,12,15H,4-9H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJKVXKOWJSNHB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)C[C@@H]1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Isopropylamino Group: The isopropylamino group can be attached through an amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a complex organic molecule with potential applications in various scientific fields, particularly in pharmaceuticals and medicinal chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Development
The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural similarity to known drugs suggests potential therapeutic applications, particularly in urology and neurology.
Case Study: Synthesis of Mirabegron
Mirabegron is synthesized from intermediates that include variations of the compound . Research has shown that optimizing the synthesis process can lead to higher yields and purities of active pharmaceutical ingredients (APIs) . The synthesis involves several steps, including chiral resolution and purification processes that are crucial for ensuring the efficacy and safety of the final product.
Chiral Drug Development
Due to its chiral centers, this compound can be utilized in developing chiral drugs, which have distinct pharmacological effects based on their stereochemistry. The (S)-enantiomer is often more active than its (R)-counterpart, making it a focus for enantiomeric purity studies in drug formulation.
Research indicates that compounds similar to 1-((S)-2-{...}) may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders. Studies have explored the modulation of neurotransmitter release and receptor activity, highlighting its role in neuropharmacology .
Chemical Synthesis and Catalysis
The compound can serve as a precursor for synthesizing other complex molecules through various chemical reactions, including amination and alkylation reactions. Its application in catalysis is being explored to enhance reaction efficiencies and reduce by-products.
Mechanism of Action
The mechanism of action of 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules to highlight differences in substituents, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
*Predicted using computational tools (e.g., ChemAxon).
Key Differences and Implications
Substituent Effects on Lipophilicity The target compound (logP 1.2) is less lipophilic than its non-hydroxylated analog (logP 1.8, CAS 1353944-27-0) due to the polar hydroxyethyl group . This enhances water solubility, making it more suitable for aqueous formulations. The phenyl-substituted analog (CAS 119, logP 2.1) exhibits higher lipophilicity, favoring membrane permeability but requiring solubilizing agents for biological testing .
Biological Activity The aminoethyl analog (CAS 1354016-08-2) shows higher solubility and basicity (pKa ~9.5) due to the primary amine, which may enhance interactions with acidic biological targets (e.g., enzymes or receptors) .
Synthetic Accessibility The hydroxymethyl-phenyl analog (CAS 119) is synthesized via a one-step condensation between 4-acetylbenzaldehyde and L-prolinol, achieving 99% yield . In contrast, the target compound likely requires more complex protection/deprotection steps for the hydroxyethyl group, increasing production costs.
Biological Activity
The compound 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . These receptors play a critical role in cellular signaling and are involved in numerous physiological processes, including neurotransmission and hormonal regulation .
Biological Activities
- Antimicrobial Activity : Research indicates that similar pyrrolidine derivatives exhibit significant antimicrobial properties. For example, compounds with structural similarities have shown effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
- Neuroprotective Effects : The compound’s ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Studies on related compounds indicate that they may enhance synaptic plasticity and provide protection against neurodegenerative conditions.
- Antitumor Activity : There is emerging evidence that pyrrolidine derivatives can inhibit tumor cell proliferation. A study demonstrated that certain derivatives induced apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Neuroprotective | Enhancement of synaptic plasticity | |
| Antitumor | Induction of apoptosis |
Case Studies
- Neuroprotective Study : A study conducted on a related compound demonstrated significant neuroprotective effects in an animal model of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque accumulation.
- Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited potent antibacterial activity against multi-drug resistant strains of bacteria, highlighting its potential as a novel therapeutic agent in infectious diseases.
- Cancer Research : Clinical trials assessing the antitumor effects of similar pyrrolidine compounds showed promising results, with notable reductions in tumor size in treated patients compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
